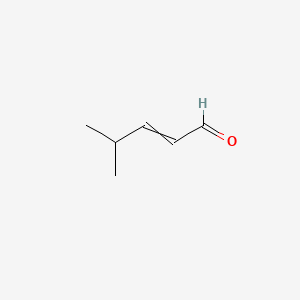

2-Pentenal, 4-methyl-

CAS No.:

Cat. No.: VC13363613

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O |

|---|---|

| Molecular Weight | 98.14 g/mol |

| IUPAC Name | 4-methylpent-2-enal |

| Standard InChI | InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3-6H,1-2H3 |

| Standard InChI Key | RIWPMNBTULNXOH-UHFFFAOYSA-N |

| SMILES | CC(C)C=CC=O |

| Canonical SMILES | CC(C)C=CC=O |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Classification

4-Methyl-2-pentenal is an enal, defined by its α,β-unsaturated aldehyde structure (). The compound’s IUPAC name derives from a five-carbon chain (pentenyl) with a methyl group at the fourth carbon and an aldehyde moiety at the second position. Its InChI key (RIWPMNBTULNXOH-UHFFFAOYSA-N) confirms the trans-configuration of the double bond .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 5362-56-1 | |

| Molecular Formula | ||

| Molecular Weight | 98.14 g/mol | |

| InChI Key | RIWPMNBTULNXOH-UHFFFAOYSA-N |

Physicochemical Characteristics

Physical Properties

4-Methyl-2-pentenal is a volatile liquid with a flash point of 33.1°C, indicating significant flammability . Its low melting point (-78°C, estimated) and moderate boiling point (130°C) facilitate its use in reactions requiring liquid-phase conditions . The compound’s partition coefficient (LogP = 1.36) suggests moderate hydrophobicity, influencing its solubility in organic solvents .

Table 2: Physicochemical Data

Synthesis and Production

Existing Methodologies

While direct synthesis methods for 4-methyl-2-pentenal are sparsely documented, analogous protocols for related aldehydes offer insights. For instance, a patent describing the synthesis of 2-methyl-2-pentenal (a structural isomer) achieved yields exceeding 95% using propionaldehyde, nitrogenous organic bases (e.g., piperidine), and organic acids (e.g., propionic acid) under mild conditions (0–40°C, 0.5–15 h) . Although this method targets a different isomer, it highlights the potential for adapting aldol condensation or oxidation strategies to produce 4-methyl-2-pentenal.

Analytical Methods and Characterization

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column effectively separates 4-methyl-2-pentenal. The mobile phase comprises acetonitrile, water, and phosphoric acid, with formic acid substituted for mass spectrometry compatibility . This method supports both quantitative analysis and preparative-scale purification.

Table 3: HPLC Parameters for 4-Methyl-2-Pentenal

| Parameter | Specification | Source |

|---|---|---|

| Column | Newcrom R1 | |

| Mobile Phase | Acetonitrile/Water/H₃PO₄ | |

| Particle Size | 3 µm (for UPLC) |

Applications and Industrial Relevance

Flavor and Fragrance Industry

4-Methyl-2-pentenal contributes aldehydic, apple-like, and cognac notes to flavor formulations, as cataloged in the FooDB . Its unsaturated structure also makes it a candidate for synthesizing aroma compounds, though commercial use remains underexplored.

Pharmaceutical and Chemical Research

The compound’s α,β-unsaturated system enables participation in Michael additions and Diels-Alder reactions, valuable in drug intermediate synthesis . Derivatives like 4-methyl-2-phenyl-2-pentenal (CAS 26643-91-4) are explicitly used in pharmaceutical research, suggesting potential pathways for the parent compound .

Recent Research and Developments

Reactivity Studies

A 2024 Journal of Physical Chemistry A study on ozonolysis of trans-2-methyl-2-pentenal revealed product branching ratios favoring propanal and methylglyoxal . Although focused on an isomer, this work underscores the reactivity of similar enals, informing predictions about 4-methyl-2-pentenal’s atmospheric or synthetic behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume